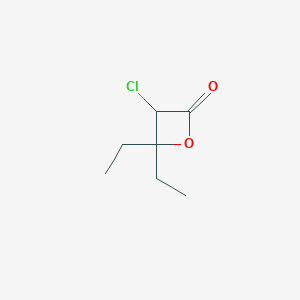
3-Chloro-4,4-diethyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,4-diethyloxetan-2-one is an organic compound with a unique structure that includes a chloro group and two ethyl groups attached to an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4-diethyloxetan-2-one typically involves the reaction of 3-chloro-2-oxetanone with diethyl zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4,4-diethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted oxetanes.
Applications De Recherche Scientifique
3-Chloro-4,4-diethyloxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,4-diethyloxetan-2-one involves its interaction with molecular targets through its functional groups. The chloro group and the oxetane ring play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-oxetanone: A precursor in the synthesis of 3-Chloro-4,4-diethyloxetan-2-one.
4,4-Diethyloxetan-2-one: Lacks the chloro group but has similar structural features.
3-Chloro-4,4-dimethyloxetan-2-one: Similar structure with different alkyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and ethyl groups on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
79930-61-3 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
3-chloro-4,4-diethyloxetan-2-one |
InChI |
InChI=1S/C7H11ClO2/c1-3-7(4-2)5(8)6(9)10-7/h5H,3-4H2,1-2H3 |
Clé InChI |
FHFCZYASXIUGED-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C(=O)O1)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


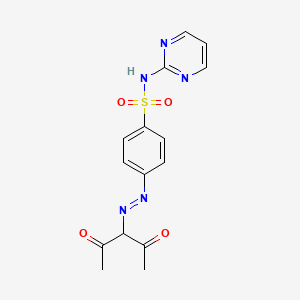
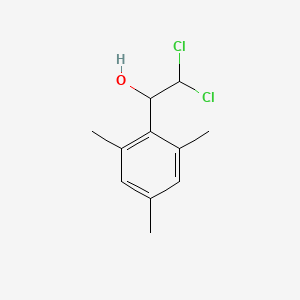

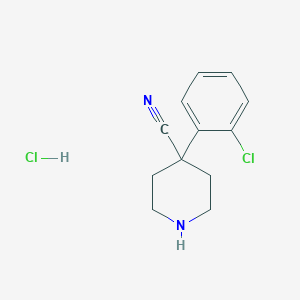
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
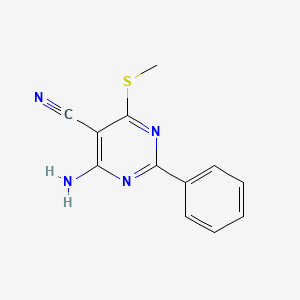
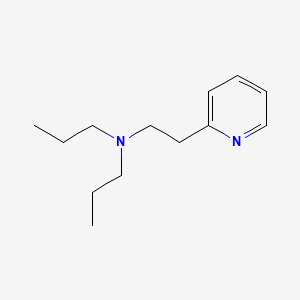

![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
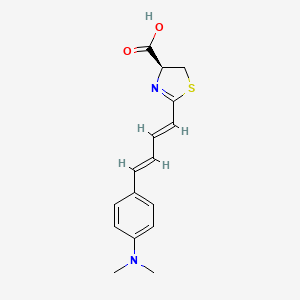
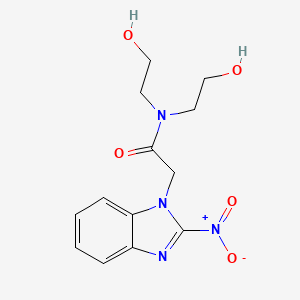
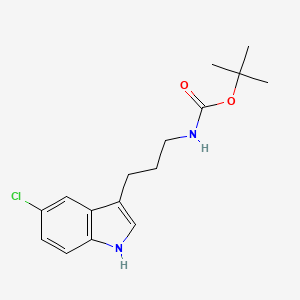
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
